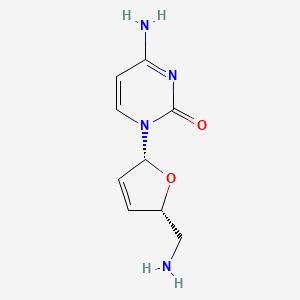
Cytidine, 5'-amino-2',3'-didehydro-2',3',5'-trideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- is a modified nucleoside analog This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- typically involves multi-step organic synthesis One common method includes the protection of the hydroxyl groups of cytidine, followed by selective deoxygenation at the 2’ and 3’ positionsThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve chemoenzymatic synthesis, where enzymes are used to catalyze specific steps in the synthetic pathway. This method can offer higher yields and specificity compared to purely chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the double bonds in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Cytidine, 5’-amino-2’,3’-didehydro-2’,3’,5’-trideoxy- involves its incorporation into RNA or DNA, where it can act as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting the replication of viruses. The compound targets viral RNA-dependent RNA polymerases, disrupting the viral replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound, which has hydroxyl groups at the 2’ and 3’ positions.
3’-Deoxy-3’,4’-didehydro-cytidine: Another modified nucleoside with antiviral properties.
Cytidine 5’-triphosphate: A cytosine nucleotide containing three phosphate groups.
Uniqueness
This structural modification imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
62748-91-8 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N4O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h1-4,6,8H,5,10H2,(H2,11,12,14)/t6-,8+/m0/s1 |
Clé InChI |
JUEUSRJBAPCHOF-POYBYMJQSA-N |
SMILES isomérique |
C1=C[C@@H](O[C@@H]1CN)N2C=CC(=NC2=O)N |
SMILES canonique |
C1=CC(OC1CN)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




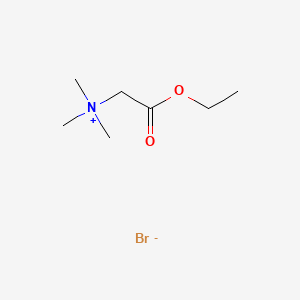

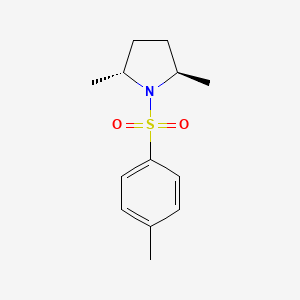

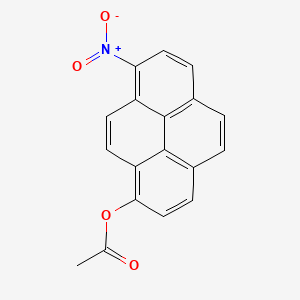

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)

![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
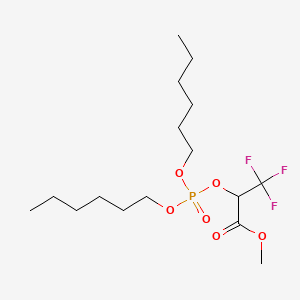
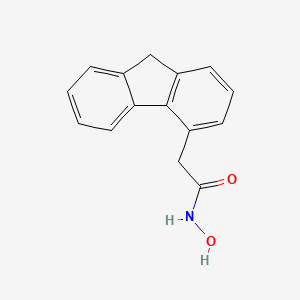
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
